(R)-1-(pyrrolidin-2-ylmethyl)-1H-imidazole
Overview
Description
®-1-(pyrrolidin-2-ylmethyl)-1H-imidazole is a chiral compound that features a pyrrolidine ring attached to a methyl group, which is further connected to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(pyrrolidin-2-ylmethyl)-1H-imidazole typically involves the reaction of pyrrolidine derivatives with imidazole under specific conditions. One common method includes the use of a chiral auxiliary to ensure the correct stereochemistry of the product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes .
Industrial Production Methods
In an industrial setting, the production of ®-1-(pyrrolidin-2-ylmethyl)-1H-imidazole can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
®-1-(pyrrolidin-2-ylmethyl)-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the imidazole ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted imidazole derivatives .
Scientific Research Applications
Chemistry
In chemistry, ®-1-(pyrrolidin-2-ylmethyl)-1H-imidazole is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various heterocyclic compounds .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes involved in metabolic pathways, making it a candidate for drug development .
Medicine
Medically, ®-1-(pyrrolidin-2-ylmethyl)-1H-imidazole is being investigated for its potential use in treating diseases such as cancer and bacterial infections. Its ability to inhibit specific enzymes makes it a valuable compound in the development of new therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high thermal stability and resistance to chemical degradation .
Mechanism of Action
The mechanism of action of ®-1-(pyrrolidin-2-ylmethyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby affecting the metabolic pathways they regulate. This inhibition can lead to the suppression of disease-related processes, such as tumor growth or bacterial proliferation .
Comparison with Similar Compounds
Similar Compounds
®-Pyrrolidin-2-ylmethanamine: This compound is similar in structure but lacks the imidazole ring.
2,6-Disubstituted Piperidine: This compound features a piperidine ring instead of a pyrrolidine ring and is used in the synthesis of alkaloids with strong pharmacological properties.
Uniqueness
®-1-(pyrrolidin-2-ylmethyl)-1H-imidazole is unique due to its dual ring structure, which imparts distinct chemical and biological properties. The presence of both pyrrolidine and imidazole rings allows for versatile reactivity and interaction with a wide range of molecular targets, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
1-[[(2R)-pyrrolidin-2-yl]methyl]imidazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-2-8(10-3-1)6-11-5-4-9-7-11/h4-5,7-8,10H,1-3,6H2/t8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNMFRPPGPXJHP-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN2C=CN=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)CN2C=CN=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601269037 | |
Record name | 1-[(2R)-2-Pyrrolidinylmethyl]-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601269037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
710943-30-9 | |
Record name | 1-[(2R)-2-Pyrrolidinylmethyl]-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=710943-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(2R)-2-Pyrrolidinylmethyl]-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601269037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-{[(2R)-pyrrolidin-2-yl]methyl}-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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